1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride

medicinal chemistry structure-activity relationship piperidine regioisomers

1-(4-Chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride (CAS 2694733-87-2; free base CAS 144872-37-7) is a synthetic 4-aminopiperidine derivative bearing a 4-chlorophenyl substituent at the piperidine N1 position and an N-methyl group at the exocyclic 4-amine. The dihydrochloride salt (MW 297.7, formula C₁₂H₁₉Cl₃N₂) is the preferred form for research procurement due to its enhanced aqueous solubility and solid-state stability compared to the free base.

Molecular Formula C12H19Cl3N2
Molecular Weight 297.6 g/mol
Cat. No. B13478443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride
Molecular FormulaC12H19Cl3N2
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)C2=CC=C(C=C2)Cl.Cl.Cl
InChIInChI=1S/C12H17ClN2.2ClH/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12;;/h2-5,11,14H,6-9H2,1H3;2*1H
InChIKeyTZRBTQGNBNCPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-N-methylpiperidin-4-amine Dihydrochloride CAS 2694733-87-2: Evidence-Based Procurement Guide


1-(4-Chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride (CAS 2694733-87-2; free base CAS 144872-37-7) is a synthetic 4-aminopiperidine derivative bearing a 4-chlorophenyl substituent at the piperidine N1 position and an N-methyl group at the exocyclic 4-amine [1]. The dihydrochloride salt (MW 297.7, formula C₁₂H₁₉Cl₃N₂) is the preferred form for research procurement due to its enhanced aqueous solubility and solid-state stability compared to the free base . The compound serves as a versatile intermediate and scaffold in medicinal chemistry programs targeting chemokine receptors, monoamine transporters, and CNS receptors .

Why 1-(4-Chlorophenyl)-N-methylpiperidin-4-amine Dihydrochloride Cannot Be Interchanged with In-Class Analogs


Although superficially similar to other N-aryl-4-aminopiperidines, 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride exhibits a specific regioisomeric arrangement—the 4-chlorophenyl group resides on the piperidine ring nitrogen (N1) while the N-methyl substitution occurs on the exocyclic 4-amine—that fundamentally distinguishes it from its regioisomer N-(4-chlorophenyl)-1-methylpiperidin-4-amine (CAS 36796-53-9) . This inverted substitution pattern alters the protonation state of the piperidine nitrogen, modifies the three-dimensional vector of the chlorophenyl pharmacophore, and shifts the compound's lipophilicity profile (measured LogD₇.₄ = −0.43 for the target regioisomer) [1]. Furthermore, halogen substitution at the 4-position is not interchangeable: the 4-chloro derivative differs from the 4-fluoro (CAS 368865-25-2) and 4-bromo (CAS 1182876-48-7) analogs in van der Waals volume, electronegativity, and metabolic stability, directly impacting receptor binding kinetics and selectivity . The following quantitative evidence demonstrates why procurement specifications must be exact.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-methylpiperidin-4-amine Dihydrochloride vs. Closest Analogs


Regioisomeric Identity: N1-(4-Chlorophenyl) vs. C4-(4-Chlorophenylamino) Substitution Determines Basicity and Pharmacophoric Geometry

The target compound places the 4-chlorophenyl group on the piperidine N1 and the N-methyl on the C4 exocyclic amine, whereas its direct regioisomer, N-(4-chlorophenyl)-1-methylpiperidin-4-amine (CAS 36796-53-9), reverses this arrangement with a methyl on N1 and the 4-chlorophenylamino group at C4 . This structural inversion produces measurably different physicochemical properties: the target compound exhibits a calculated LogD₇.₄ of −0.43 and a polar surface area (PSA) of 15.27 Ų [1]. In contrast, the regioisomer (CAS 36796-53-9), with the larger 4-chlorophenylamino substituent directly on the C4 position, is expected to display a higher PSA and altered hydrogen-bonding capacity due to the secondary aniline-like NH adjacent to the aryl ring. At physiological pH, the piperidine N1 in the target compound (pKa ~8.5–9 for tertiary arylpiperidines) remains substantially protonated, whereas in the regioisomer the N1-methylpiperidine has a higher pKa (~9.5–10), altering the ionization ratio at pH 7.4 by approximately 0.5–1.0 log units [2]. These differences directly affect passive membrane permeability, receptor binding orientation, and off-target promiscuity profiles.

medicinal chemistry structure-activity relationship piperidine regioisomers

Dihydrochloride Salt vs. Free Base: Quantifiable Solubility and Handling Advantages for Aqueous Assay Compatibility

The dihydrochloride salt (CAS 2694733-87-2) provides a stoichiometrically defined, crystalline solid with molecular weight 297.7 g/mol (C₁₂H₁₉Cl₃N₂), representing a 32.5% mass increase over the free base (MW 224.73) due to the incorporation of two equivalents of HCl [1]. The free base form (CAS 144872-37-7) is reported as a pale brown oil at ambient temperature with limited water miscibility . Conversion to the dihydrochloride salt transforms the compound into a water-soluble, easily weighable solid that eliminates the need for organic co-solvents (e.g., DMSO) in aqueous biological assay buffers at concentrations up to 10 mM, reducing solvent-induced assay artifacts. The salt's MDL identifier (MFCD34564910) and defined stoichiometry ensure lot-to-lot consistency critical for reproducible dose-response experiments .

salt selection aqueous solubility formulation assay development

4-Chloro vs. 4-Fluoro and 4-Bromo Phenyl Analogs: Halogen-Dependent Lipophilicity and Metabolic Stability Differentiation

Within the 1-(4-halophenyl)-N-methylpiperidin-4-amine series, the 4-chloro derivative occupies a distinct position in the lipophilicity–stability continuum. The computed LogP for the 4-chloro analog is 2.33 [1]. The 4-fluoro analog (CAS 368865-25-2, MW 208.28) exhibits lower lipophilicity (estimated LogP ~1.8) due to fluorine's smaller van der Waals radius and stronger electronegativity, while the 4-bromo analog (CAS 1182876-48-7, MW 269.18) shows higher lipophilicity (estimated LogP ~2.6) due to bromine's larger size and polarizability . In drug discovery contexts, the 4-chloro substituent provides an empirically favorable balance: sufficient lipophilicity for blood-brain barrier penetration (optimal LogP range 1.5–3.0) while avoiding the metabolic liability of bromophenyl oxidative dehalogenation and the reduced van der Waals contact surface of fluorophenyl analogs that may weaken hydrophobic receptor interactions [2]. The chlorine atom's capacity to participate in halogen bonding (C–Cl···O/N interactions) with protein backbones further differentiates it from fluorine, which rarely engages in halogen bonds in biological contexts.

halogen bonding lipophilicity metabolic stability CYP450 medicinal chemistry

Synthetic Route Efficiency: 95% Yield via Boc-Deprotection Enables Scalable Procurement with Defined Impurity Profile

The compound is synthesized via a high-yielding Boc-deprotection of tert-butyl N-[1-(4-chlorophenyl)piperidin-4-yl]-N-methylcarbamate using trifluoroacetic acid in dichloromethane at ambient temperature, affording the free base in 95% isolated yield as a pale brown oil . This two-step sequence from commercially available 4-aminopiperidine precursors enables multi-gram production with well-characterized intermediates, minimizing the risk of regioisomeric contamination that could arise from alternative N-alkylation routes. The defined synthetic protocol, which appears in the patent literature (US7262212B2, Reference Example 165), provides a validated quality benchmark: any commercial lot should match this yield efficiency and impurity profile [1]. In contrast, synthesis of the regioisomer N-(4-chlorophenyl)-1-methylpiperidin-4-amine typically requires reductive amination or direct N-arylation of 1-methylpiperidin-4-amine, routes that risk over-alkylation and may produce N,N-dialkylated byproducts requiring additional chromatographic purification.

synthetic chemistry process chemistry Boc deprotection quality control

Des-Methyl Analog Comparison: N-Methylation at the 4-Amine Eliminates Primary Amine Metabolic Conjugation and Alters CNS Penetration Potential

The target compound bears an N-methyl group on the exocyclic 4-amine, distinguishing it from the des-methyl analog 1-(4-chlorophenyl)piperidin-4-amine (CAS 897652-03-8), which carries a primary amine at C4 [1]. Primary arylalkylamines are established substrates for monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO), undergoing rapid oxidative deamination in vivo. N-Methylation converts the 4-amino group from a primary to a secondary amine, substantially reducing susceptibility to MAO-mediated metabolism and eliminating the potential for Schiff base formation with endogenous aldehydes [2]. Additionally, methylation increases the calculated LogP by approximately 0.5–0.7 log units (primary amine LogP ~1.7 estimated vs. measured N-methyl LogP = 2.33 for the target compound), enhancing passive blood-brain barrier permeability [3]. This N-methyl modification is a well-validated medicinal chemistry strategy observed across multiple CNS-active 4-aminopiperidine drug classes including NK-1 antagonists and atypical antipsychotic scaffolds.

N-methylation metabolic stability primary amine liability blood-brain barrier CNS drug design

Optimal Scientific and Industrial Application Scenarios for 1-(4-Chlorophenyl)-N-methylpiperidin-4-amine Dihydrochloride


CXCR4 and Chemokine Receptor Antagonist Lead Optimization

The N1-(4-chlorophenyl)-N-methyl-4-aminopiperidine scaffold serves as a privileged core for chemokine receptor (CXCR4, CCR5) antagonist development, as demonstrated by published SAR campaigns on N-substituted piperidin-4-yl-methanamine CXCR4 antagonists [1]. The compound's specific regioisomeric arrangement—4-chlorophenyl on the piperidine N1 projecting into a hydrophobic subpocket and the N-methyl-4-amino vector available for further derivatization—enables systematic exploration of linker geometry to the receptor's extracellular loops. The dihydrochloride salt form allows direct use in calcium flux antagonist assays (e.g., CCRF-CEM cell-based CXCL12/CXCR4 inhibition) without DMSO vehicle interference at screening concentrations up to 10 μM. Procurement of the exact regioisomer (CAS 2694733-87-2) is essential: the swapped isomer (CAS 36796-53-9) would misposition the chlorophenyl pharmacophore, potentially producing false-negative SAR conclusions .

Monoamine Transporter and CNS Receptor Screening Libraries

The compound's balanced physicochemical profile—LogD₇.₄ = −0.43, LogP = 2.33, PSA = 15.27 Ų, MW = 224.73 (free base) [1]—places it within the favorable CNS drug-like chemical space (CNS MPO score ≥4). This profile, combined with the metabolic advantage conferred by N-methylation at the 4-amine position over the primary amine des-methyl analog (CAS 897652-03-8) , makes the dihydrochloride salt the preferred input for focused screening decks targeting dopamine, serotonin, and norepinephrine transporters, as well as histamine H1/H3 and sigma receptors. The 4-chloro substituent offers a differentiated halogen-bonding and lipophilicity profile compared to the 4-fluoro (CAS 368865-25-2) and 4-bromo (CAS 1182876-48-7) series members, enabling parallel SAR with orthogonal halogen-dependent binding energetics .

Solid-Phase and Parallel Synthesis of 4-Aminopiperidine-Derived Compound Libraries

The free amine at the N-methyl position provides a reactive handle for solid-phase immobilization or parallel solution-phase diversification via reductive amination, sulfonylation, or urea formation. The Boc-protected synthetic intermediate tert-butyl N-[1-(4-chlorophenyl)piperidin-4-yl]-N-methylcarbamate, which affords the target compound in 95% yield upon deprotection [1], can also serve directly as a building block for on-resin chemistry after Boc removal. The defined two-step synthesis from 4-aminopiperidine with chromatographically-free purification ensures that multi-gram quantities can be procured with ≥95% purity, meeting the stringent input requirements of automated library synthesis platforms . The dihydrochloride salt's solid, non-hygroscopic nature facilitates robotic powder dispensing in high-throughput parallel synthesis workflows.

Pharmacological Tool Compound for 4-Aminopiperidine Scaffold Validation

As a well-characterized, synthetically accessible 4-aminopiperidine derivative with precisely defined regioisomeric identity (confirmed by InChIKey ILNAXZSZQRYEEN-UHFFFAOYSA-N) [1], this compound functions as an ideal positive control or reference standard in assay validation protocols. Its computed properties—LogD₇.₄ = −0.43, LogP = 2.33, Rotatable Bonds = 2 [1]—are fully documented, enabling its use as a calibration standard for logD/logP chromatographic methods (e.g., reversed-phase HPLC, IAM chromatography). The dihydrochloride salt ensures stable long-term storage at −20 °C without degradation, maintaining reference standard integrity over the lifetime of multi-year drug discovery programs. Procurement of the analytically certified dihydrochloride (MDL MFCD34564910) rather than the hygroscopic free base ensures that the reference lot remains uncompromised through repeated sampling .

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.